4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

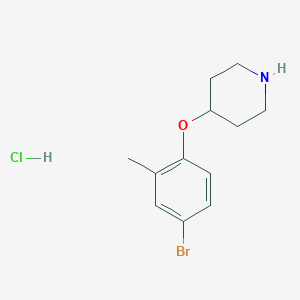

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(4-bromo-2-methylphenoxy)piperidine;hydrochloride. This systematic name provides a complete description of the molecular architecture, indicating the presence of a piperidine ring system that is substituted at the 4-position with a phenoxy group. The phenoxy substituent itself contains two additional modifications: a bromine atom at the 4-position and a methyl group at the 2-position of the benzene ring.

The structural representation of this compound reveals a complex molecular framework consisting of multiple functional groups. The core piperidine ring adopts a chair conformation in its most stable state, with the phenoxy substituent occupying an equatorial position to minimize steric interactions. The phenoxy linkage creates an ether bridge between the aliphatic piperidine ring and the aromatic benzene system, providing both structural rigidity and electronic communication between these distinct molecular regions.

The presence of the bromine substituent at the para position relative to the ether linkage significantly influences the electronic properties of the aromatic ring through its electron-withdrawing inductive effect. Simultaneously, the methyl group at the ortho position introduces steric hindrance and electron-donating properties, creating a unique electronic environment within the aromatic system. The hydrochloride salt formation occurs through protonation of the basic nitrogen atom in the piperidine ring, resulting in a positively charged ammonium center paired with a chloride anion.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for 4-(4-bromo-2-methylphenoxy)piperidine hydrochloride is 1211507-49-1. This unique identifier serves as the primary reference for this compound across international chemical databases and regulatory systems. The CAS number provides unambiguous identification of this specific molecular entity, distinguishing it from closely related structural analogs and other piperidine derivatives.

Several alternative synonyms and identifiers have been documented for this compound in various chemical databases and commercial sources. The compound is also known by the systematic name 4-(4-bromo-2-methylphenoxy)piperidine;hydrochloride, which directly reflects its IUPAC nomenclature. Additional registry identifiers include the MDL number MFCD18459201, which is utilized in pharmaceutical and chemical inventory systems.

The PubChem database assigns this compound the unique identifier CID 66523899, facilitating cross-referencing across multiple chemical information platforms. These various identification systems ensure comprehensive cataloging and retrieval of information related to this compound across different scientific and commercial databases. The multiplicity of identifiers reflects the compound's significance in chemical research and its availability through multiple commercial suppliers and research institutions.

Molecular Formula and Weight Analysis

The molecular formula for 4-(4-bromo-2-methylphenoxy)piperidine hydrochloride is C₁₂H₁₇BrClNO. This formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom within the molecular structure. The molecular composition reflects the complex nature of this compound, incorporating both aromatic and aliphatic carbon frameworks along with multiple heteroatoms.

The molecular weight of this compound has been precisely determined as 306.62 grams per mole. This molecular weight calculation accounts for the cumulative atomic masses of all constituent elements, including the relatively heavy bromine atom and the chloride ion associated with the hydrochloride salt form. The substantial molecular weight reflects the compound's complex structure and the presence of multiple substituents on the basic piperidine framework.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇BrClNO | |

| Molecular Weight | 306.62 g/mol | |

| CAS Registry Number | 1211507-49-1 | |

| PubChem CID | 66523899 | |

| MDL Number | MFCD18459201 |

The elemental composition analysis reveals that carbon constitutes the largest percentage by mass, followed by the combined contribution of hydrogen, bromine, and chlorine atoms. The nitrogen and oxygen atoms, while representing smaller mass percentages, play crucial roles in defining the compound's chemical reactivity and biological activity. The bromine atom contributes significantly to the overall molecular weight and influences the compound's physical properties, including its density and polarizability characteristics.

Properties

IUPAC Name |

4-(4-bromo-2-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLONWVWHNRPPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with piperidine under basic conditions to form 4-(4-Bromo-2-methylphenoxy)piperidine. Finally, the hydrochloride salt is obtained by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom attached to the phenoxy group makes 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride susceptible to nucleophilic substitution reactions.

| Reaction Type | Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Sodium Methoxide (NaOMe) | Solvent (e.g., Methanol), Elevated Temperature | 4-(4-Methoxy-2-methylphenoxy)piperidine hydrochloride | |

| SNAr | Piperidine | Base, Heat | Substituted piperidine derivative |

Oxidation Reactions

The piperidine ring in 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride can undergo oxidation reactions.

| Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Aqueous solution, heat | Piperidine ring oxidation products (ketones, carboxylic acids) | |

| Chromium Trioxide (CrO3) | Acidic conditions | Piperidine ring oxidation products (ketones, carboxylic acids) |

Reductions

The bromine substituent can be removed through reduction reactions.

| Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|

| Hydrogen (H2) | Palladium on carbon (Pd/C), ethanol | 4-(2-methylphenoxy)piperidine hydrochloride | |

| Metal Hydrides (e.g., , ) | Aprotic solvent (e.g., THF) | Reduction of the piperidine ring or cleavage of the phenoxy ether |

Hydrolysis

The compound can undergo hydrolysis under specific conditions .

Reactions with Electrophiles

The nitrogen atom in the piperidine ring is nucleophilic and can react with electrophiles.

| Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|

| Acyl Halides (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), Aprotic Solvent | N-acylated piperidine derivative | |

| Alkyl Halides (e.g., Methyl Iodide) | Base, Polar Solvent | N-alkylated piperidine derivative |

Other Reactions

-

Alkylation: Piperidine nitrogen can be alkylated using alkyl halides in the presence of a base.

-

Acylation: Reacts with acyl halides or anhydrides to form amides.

-

Salt Formation: As a hydrochloride salt, it can undergo salt exchange reactions with other acids or bases.

-

Reaction with Grignard Reagents: The bromine substituent could potentially react with Grignard reagents to form new carbon-carbon bonds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 334.68 g/mol. Its structure consists of a piperidine ring substituted with a 4-bromo-2-methylphenoxy group, which contributes to its unique reactivity and biological activity.

Scientific Research Applications

-

Pharmaceutical Development

- Lead Compound in Drug Discovery : 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride is frequently investigated as a lead compound in the development of new pharmaceuticals targeting various diseases, particularly neurological disorders.

- Precursor in Synthesis : It serves as a precursor for synthesizing other biologically active piperidine derivatives, which are significant in pharmaceutical applications due to their diverse pharmacological profiles.

-

Neuropharmacology

- Interactions with Neurotransmitter Systems : Research indicates that this compound interacts with neurotransmitter systems, particularly those involving acetylcholine and dopamine. This interaction suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .

- Anti-Acetylcholinesterase Activity : Similar compounds have shown significant anti-acetylcholinesterase activity, indicating that 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride may have potential as an antidementia agent.

-

Biological Activity

- Antiviral and Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit antiviral and anti-inflammatory properties, making it a candidate for further investigation in these therapeutic areas.

Case Studies and Research Findings

- Neurodegenerative Disorders : A study demonstrated that derivatives of piperidine compounds, including 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride, showed promise in improving cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity.

- Antidepressant Potential : Another research effort explored the compound's effects on serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders. The study highlighted its affinity for serotonin transporters, which is crucial for developing selective serotonin reuptake inhibitors (SSRIs) .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes in biological systems. The presence of the bromine atom and the piperidine ring may play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride

- Structural Differences: The phenoxy group is substituted with isopropyl at the 2-position instead of methyl. An ethyl linker connects the phenoxy group to the piperidine ring, increasing molecular flexibility.

- The ethyl linker may enhance solubility due to increased polarity but could also alter pharmacokinetic properties .

4-(4-Bromophenyl)piperidine hydrochloride

- Structural Differences: Lacks the phenoxy oxygen; the bromophenyl group is directly attached to the piperidine.

- Impact: Absence of the ether oxygen reduces hydrogen-bonding capacity, which may decrease interactions with polar targets. Lower molecular weight (C₁₁H₁₃BrClN vs. ~C₁₂H₁₅BrClNO for the target compound) could improve bioavailability .

2-(2-(2-Bromo-4-(sec-butyl)phenoxy)ethyl)piperidine hydrochloride

- Structural Differences: Phenoxy substituents include 2-bromo and 4-sec-butyl groups. Piperidine is substituted at the 2-position instead of 4.

- Positional isomerism (2- vs. 4-piperidine substitution) may lead to divergent biological activity profiles .

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride

2-(4-Bromo-phenyl)-piperidine hydrochloride

- Structural Differences :

- Bromophenyl group attached at the 2-position of piperidine.

- Impact: Positional isomerism could drastically alter conformational preferences, affecting target engagement.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | logP (Predicted) |

|---|---|---|---|---|

| 4-(4-Bromo-2-methylphenoxy)piperidine HCl | C₁₂H₁₅BrClNO | 4-Bromo, 2-methylphenoxy | ~320.6 | ~3.2 |

| 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl | C₁₆H₂₃BrClNO | 4-Bromo, 2-isopropylphenoxy, ethyl linker | ~384.7 | ~4.5 |

| 4-(4-Bromophenyl)piperidine HCl | C₁₁H₁₃BrClN | 4-Bromophenyl | ~274.6 | ~2.8 |

| 4-(2-Bromo-4-fluorophenoxy)piperidine HCl | C₁₁H₁₄BrClFNO | 2-Bromo, 4-fluorophenoxy | ~274.1 | ~3.0 |

Regulatory and Environmental Considerations

- Compounds like 4-(Diphenylmethoxy)piperidine HCl are subject to regulations under China’s IECSC (Inventory of Existing Chemical Substances), requiring compliance with safety data submission .

- The target compound’s bromine content may necessitate adherence to halogenated substance disposal protocols .

Biological Activity

4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride is a compound that has attracted attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride can be represented as follows:

This compound features a piperidine ring substituted with a 4-bromo-2-methylphenoxy group, which contributes to its unique biological properties.

The biological activity of 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride primarily involves the modulation of neurotransmitter systems. Similar compounds have been shown to inhibit the reuptake of key neurotransmitters:

| Neurotransmitter | Reuptake Inhibition |

|---|---|

| Serotonin | Yes |

| Norepinephrine | Yes |

| Dopamine | Yes |

This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms associated with mood disorders such as depression and anxiety.

2. Analgesic Activity

Research indicates that derivatives of this compound exhibit significant analgesic effects. In preclinical studies, it has demonstrated efficacy in pain management models, outperforming traditional analgesics like morphine in certain parameters while exhibiting fewer side effects related to sedation and dependency.

Structure-Activity Relationships (SAR)

The biological activity of 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride is influenced by various structural modifications:

- Substituents on the Bicyclic Ring : Alterations can enhance receptor affinity and selectivity.

- Hydroxyl Group Positioning : The positioning is crucial for binding efficacy.

- Ester vs. Acid Functionalities : The ester form generally exhibits better bioavailability compared to its acid counterparts.

Case Study 1: Depression Treatment

A clinical trial involving a compound similar to 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride assessed its efficacy in patients with major depressive disorder (MDD). Results indicated a significant reduction in depressive symptoms after eight weeks of treatment, with a favorable side effect profile compared to traditional tricyclic antidepressants.

Case Study 2: Pain Management

In another study using rodent models, an analog of this compound demonstrated significant analgesic effects in the hot plate test. It outperformed morphine while exhibiting lower side effects related to sedation and dependency, suggesting its potential as a safer alternative for pain management.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride, and what intermediates are critical?

The compound can be synthesized via nucleophilic substitution, where piperidine reacts with a brominated aryl ether precursor (e.g., 4-bromo-2-methylphenol derivative) under alkaline conditions. Triethylamine is often used as a base to deprotonate the hydroxyl group, facilitating the reaction. Key intermediates include the bromophenol precursor and the piperidine free base. Purification typically involves recrystallization or column chromatography to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring and aryl ether connectivity. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ for the free base). High-Performance Liquid Chromatography (HPLC) ensures purity (>95% as per industrial standards). For structural ambiguity, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves stereochemical or regiochemical uncertainties .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability studies should assess degradation pathways under accelerated conditions (e.g., 40°C/75% RH for 6 months). The compound may hydrolyze in acidic or alkaline media due to the labile ether or piperidine moieties. Use buffer solutions (pH 1–12) to monitor degradation via HPLC-UV. Protect from light and moisture during storage, as brominated aromatics are prone to photolytic cleavage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid strong oxidizers to prevent reactive hazards .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly when dealing with low regioselectivity?

Low yields often arise from competing side reactions (e.g., over-alkylation or dehalogenation). Optimize reaction parameters:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Temperature : Lower temperatures (0–5°C) reduce byproduct formation.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity in biphasic systems.

Monitor reaction progress via TLC or in situ IR to terminate at maximal yield .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Discrepancies may arise from residual solvents, isotopic peaks (e.g., bromine’s ¹:¹ isotopic split), or conformational isomers. For example:

- NMR splitting : Rotameric equilibria in the piperidine ring can cause unexpected multiplicity. Use variable-temperature NMR to coalesce signals.

- MS adducts : Sodium or potassium adducts ([M+Na]⁺) may obscure the molecular ion. Employ soft ionization (ESI) and compare with theoretical isotopic patterns .

Q. What strategies are effective for studying its reactivity in catalytic systems or under photochemical conditions?

For catalytic applications (e.g., cross-coupling), screen Pd-based catalysts (Pd(OAc)₂, XPhos) with ligands that stabilize oxidative addition of the C-Br bond. Under UV light, assess photostability via controlled irradiation experiments. Degradation products (e.g., debrominated derivatives) can be identified using LC-MS/MS and matched against synthetic standards .

Q. How can researchers design experiments to evaluate its potential biological activity while mitigating false positives?

- In vitro assays : Use cell lines (e.g., HEK293) to screen for receptor binding or enzyme inhibition. Include negative controls (e.g., piperidine-free analogs) to rule out nonspecific effects.

- Dose-response curves : Validate activity across multiple concentrations (1 nM–100 µM).

- Counter-screens : Test against related targets to assess selectivity. Purity (>98%) is critical to avoid artifacts from impurities .

Q. Notes

- Data Contradictions : Cross-validate results using orthogonal methods (e.g., NMR with X-ray for structure; HPLC with LC-MS for purity).

- Methodological Rigor : Pre-register experimental protocols (e.g., on Open Science Framework) to minimize bias in data interpretation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.